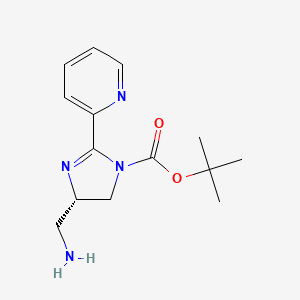
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the imidazole ring. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Pyridine: Shares the pyridine ring but lacks the imidazole moiety.
Histidine: An amino acid with an imidazole side chain, similar in structure but different in function.
Uniqueness
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate is unique due to its combination of the imidazole and pyridine rings, along with the tert-butyl and aminomethyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like imidazole or pyridine .
Propiedades
Fórmula molecular |
C14H20N4O2 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate |
InChI |
InChI=1S/C14H20N4O2/c1-14(2,3)20-13(19)18-9-10(8-15)17-12(18)11-6-4-5-7-16-11/h4-7,10H,8-9,15H2,1-3H3/t10-/m0/s1 |
Clave InChI |
HZDHHHNFLXBAFZ-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](N=C1C2=CC=CC=N2)CN |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(N=C1C2=CC=CC=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


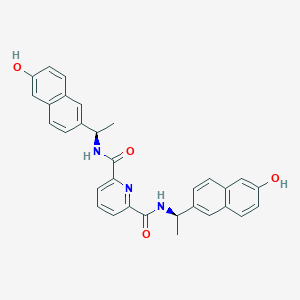

![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
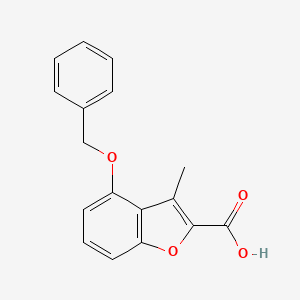
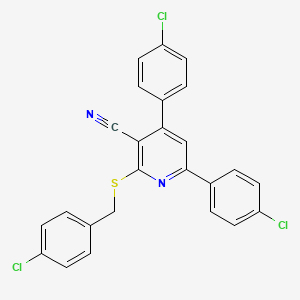
![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
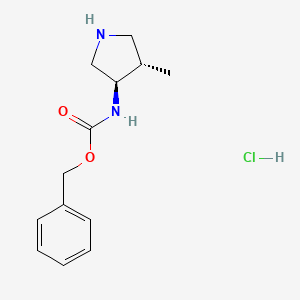
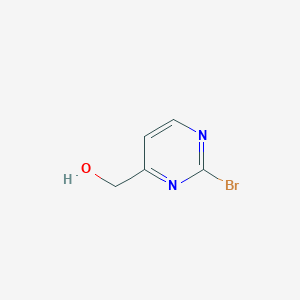
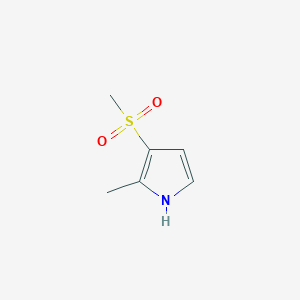

![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)
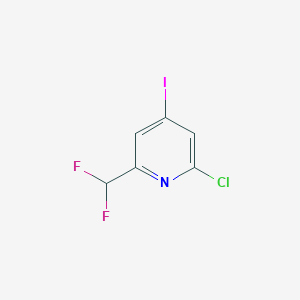

![4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B11780561.png)
